6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
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Overview
Description
6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thieno[2,3-b][1,6]naphthyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[2,3-b][1,6]naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation reactions using acetic anhydride or acetyl chloride.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done via coupling reactions such as Suzuki or Heck coupling.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or acetyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-acetyl-3-amino-N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
- 6-acetyl-3-amino-N-[2-(4-bromophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Uniqueness
The presence of the fluorophenyl group and the trifluoromethyl group in 6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
Properties
IUPAC Name |
6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2S/c1-11(31)30-9-7-15-14(10-30)17(22(24,25)26)16-18(27)19(33-21(16)29-15)20(32)28-8-6-12-2-4-13(23)5-3-12/h2-5H,6-10,27H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGWSAGZCTHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=C(C=C4)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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